molecular formula C7H10ClFN2 B14785574 1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride

1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride

Cat. No.: B14785574
M. Wt: 176.62 g/mol
InChI Key: RYPKPSGSFBRIPY-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride typically involves several steps. One common method includes the reaction of 2-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

1-(2-Fluoropyridin-4-yl)ethanamine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

1-(2-fluoropyridin-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H

InChI Key

RYPKPSGSFBRIPY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)F)N.Cl

Origin of Product

United States

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